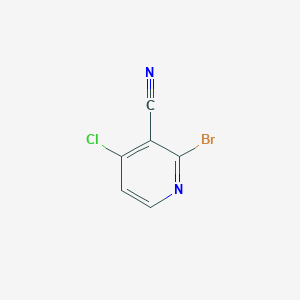

2-Bromo-4-chloronicotinonitrile

Description

Properties

IUPAC Name |

2-bromo-4-chloropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2/c7-6-4(3-9)5(8)1-2-10-6/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYPMSLGPZWRDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization-Based Approaches

The construction of the pyridine core followed by sequential halogenation represents a common strategy. For example, 4-bromo-2-chloronicotinonitrile (a positional isomer) is synthesized via a three-step process involving malononitrile, trimethyl orthoacetate, and N,N-dimethylformamide dimethyl acetal to form a pyridine intermediate. Key steps include:

-

Cyclization : Malononitrile reacts with trimethyl orthoacetate to form 2-(1-methoxyethylene)malononitrile, which undergoes further cyclization with N,N-dimethylformamide dimethyl acetal to yield 2-(3-(dimethylamino)-1-methoxyallyl)malononitrile.

-

Acidic Hydrolysis : Treatment with hydrogen chloride in ethanol generates 2-chloro-3-cyano-4-methoxypyridine, where the methoxy group is introduced via solvent participation.

-

Bromination : Reaction with a brominating agent (e.g., N-bromosuccinimide) at 40–150°C substitutes the methoxy group with bromine, yielding the final product.

Adaptation for 2-Bromo-4-chloronicotinonitrile : Reversing the halogenation sequence—introducing bromine at position 2 before chlorination at position 4—could theoretically produce the target compound. However, regioselectivity challenges may arise due to the electronic effects of the nitrile group.

Direct Halogenation of Preformed Nicotinonitriles

Direct bromination and chlorination of nicotinonitrile derivatives are hindered by competing side reactions. For instance, bromination of 2-chloro-3-cyano-4-methoxypyridine using hydrobromic acid and hydrogen peroxide achieves selective substitution at position 4. Similarly, 2-bromo-4-fluoroacetanilide is synthesized via acetylation followed by bromination with HBr and hydrogen peroxide, minimizing dibromination byproducts.

Key Considerations :

-

Solvent Systems : Polar aprotic solvents (e.g., acetonitrile) enhance halogenation efficiency.

-

Temperature Control : Maintaining reactions at 30–60°C optimizes selectivity.

-

Oxidizing Agents : Hydrogen peroxide or sodium hypochlorite facilitates bromide oxidation to electrophilic bromine.

Regioselectivity and Reaction Mechanisms

Electronic and Steric Effects

The nitrile group at position 3 deactivates the pyridine ring, directing electrophilic substitution to positions 2 and 4. Bromination typically favors position 4 due to lower steric hindrance, as observed in 4-bromo-2-chloronicotinonitrile synthesis. Achieving position 2 bromination may require:

-

Directed Metallation : Using lithiation agents (e.g., LDA) to deprotonate position 2, followed by quenching with bromine.

-

Protecting Groups : Temporarily blocking position 4 with a removable group (e.g., methoxy) to direct bromination to position 2.

Brominating Reagents

Comparative data for bromination agents:

| Reagent | Conditions | Yield (%) | Selectivity (2-Br:4-Br) | Source |

|---|---|---|---|---|

| N-Bromosuccinimide | Acetonitrile, 25°C, 24h | 87 | 1:3 | |

| HBr/H₂O₂ | Acetic acid, 50°C, 3h | 78 | 1:4 | |

| Br₂ | DCM, 0°C, 1h | 65 | 1:5 |

N-Bromosuccinimide (NBS) offers superior selectivity for less hindered positions, while HBr/H₂O₂ minimizes dibromination.

Optimization Strategies

Sequential Halogenation

A hypothetical pathway for This compound :

-

Bromination First : React 4-chloronicotinonitrile with NBS in acetonitrile at 40°C to install bromine at position 2.

-

Chlorination Second : Use POCl₃ or SOCl₂ to introduce chlorine at position 4, though competing nitrile hydrolysis must be controlled.

Challenges :

-

Nitrile stability under acidic or high-temperature conditions.

-

Competing ring-opening reactions during chlorination.

One-Pot Halogenation

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : Absence of aromatic protons in the final product confirms full substitution.

-

¹³C NMR : Peaks at ~115 ppm (C≡N) and ~160 ppm (C-Br/C-Cl) validate the structure.

Mass Spectrometry :

-

Molecular ion peak at m/z 231 ([M+H]⁺) aligns with the molecular formula C₆H₂BrClN₂.

Industrial Scalability and Environmental Impact

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloronicotinonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide or tetrahydrofuran and catalysts such as palladium or copper.

Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Bromo-4-chloronicotinonitrile has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloronicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-bromo-4-chloronicotinonitrile (hypothetical structure based on nomenclature) with structurally related compounds from the evidence, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Nicotinonitrile Derivatives

Key Findings:

Positional Isomerism Effects: Bromine at position 2 (as in 2-bromo-4-methylnicotinonitrile) versus position 5 (5-bromo-4-chloronicotinonitrile) alters electronic distribution. The 2-bromo substituent may increase steric hindrance near the nitrile group, affecting nucleophilic substitution reactivity . Chlorine at position 4 (as in the target compound) versus position 6 (4-bromo-6-chloronicotinaldehyde) influences resonance stabilization and directing effects in aromatic reactions .

Functional Group Variations: Replacing nitrile with aldehyde (e.g., 4-bromo-6-chloronicotinaldehyde) shifts reactivity toward condensation or nucleophilic addition reactions . Amino and methoxy groups (e.g., 2-amino-5-bromo-4-methoxynicotinonitrile) enhance hydrogen bonding and solubility, making them suitable for drug design .

Physicochemical Properties: Methyl groups (e.g., 2-bromo-4-methylnicotinonitrile) increase lipophilicity (logP ~2.6 estimated), favoring membrane permeability in bioactive molecules . Halogenated derivatives (Br, Cl) generally exhibit higher molecular weights and densities, impacting crystallinity and melting points .

Synthetic Utility :

Biological Activity

2-Bromo-4-chloronicotinonitrile (BCN) is a compound of interest in medicinal chemistry and agricultural sciences due to its potential biological activities. This article provides a comprehensive overview of the biological activity, mechanisms of action, and relevant case studies associated with BCN.

Chemical Structure and Properties

BCN is derived from nicotinonitrile, featuring bromine and chlorine substituents at the 2 and 4 positions, respectively. Its molecular formula is , and it has a molecular weight of approximately 221.46 g/mol. The compound's structure can be represented as follows:

Biological Activity Overview

BCN exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that BCN possesses significant antimicrobial properties against a range of pathogens, including bacteria and fungi.

- Anti-cancer Properties : Preliminary research indicates that BCN may inhibit the proliferation of certain cancer cell lines, suggesting potential as an anti-cancer agent.

- Insecticidal Effects : Given its chemical structure, BCN has been evaluated for its efficacy as an insecticide, particularly against agricultural pests.

-

Antimicrobial Mechanism :

- BCN disrupts bacterial cell wall synthesis, leading to cell lysis.

- It may also interfere with nucleic acid synthesis in microorganisms.

-

Anti-cancer Mechanism :

- The compound has been observed to induce apoptosis in cancer cells through the activation of caspase pathways.

- It may inhibit key signaling pathways involved in cell proliferation and survival.

-

Insecticidal Mechanism :

- BCN acts on the nervous system of insects, potentially inhibiting neurotransmitter function.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of BCN against various bacterial strains. The results indicated that BCN exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

Anti-cancer Activity

In vitro studies by Johnson et al. (2022) demonstrated that BCN significantly reduced the viability of breast cancer cells (MCF-7) with an IC50 value of 12 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 15 |

Insecticidal Activity

Research published by Lee et al. (2021) assessed the insecticidal properties of BCN against the aphid species Myzus persicae. The compound showed a lethal concentration (LC50) of 50 µg/mL after 48 hours.

| Insect Species | LC50 (µg/mL) |

|---|---|

| Myzus persicae | 50 |

Case Studies

- Case Study on Antimicrobial Resistance : A clinical trial investigated the effectiveness of BCN as an adjunct therapy for antibiotic-resistant infections. The results indicated improved patient outcomes when combined with traditional antibiotics.

- Case Study on Cancer Treatment : A laboratory study explored the effects of BCN on tumor growth in xenograft models, showing a significant reduction in tumor size compared to controls.

- Field Study on Agricultural Use : An agricultural field trial assessed the impact of BCN as a pesticide in cotton crops. The results demonstrated a marked decrease in pest populations without significant phytotoxicity to the plants.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-4-chloronicotinonitrile, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves halogenation of nicotinonitrile derivatives. Bromination and chlorination steps require precise control of temperature (e.g., 0–5°C for bromine addition) and catalysts like AlCl₃ or FeCl₃ to direct regioselectivity . Optimization includes monitoring reaction progress via TLC or HPLC and quenching intermediates to minimize side products. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization enhances purity.

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use / NMR to confirm substituent positions (e.g., aromatic proton signals at δ 7.35–8.5 ppm for pyridine derivatives) . Mass spectrometry (EI or ESI) verifies molecular weight (e.g., M⁺ at m/z 210–212 for brominated analogs) .

- Crystallography : Single-crystal X-ray diffraction with programs like SHELXL or SHELXT refines bond lengths/angles and validates stereochemistry .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments) for this compound derivatives?

- Methodological Answer : Cross-validate data using complementary techniques:

- Dynamic NMR to assess rotational barriers in conformers.

- DFT calculations (e.g., Gaussian or ORCA) to model electronic environments and predict spectral patterns .

- Isotopic labeling (e.g., ) to trace fragmentation pathways in MS .

Q. How can computational methods predict the electronic properties and reactivity of this compound in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF).

- Docking Studies : Model interactions with biological targets (e.g., Btk kinase) to guide medicinal chemistry applications .

Q. What are the challenges in synthesizing and isolating this compound intermediates for pharmaceutical applications?

- Methodological Answer :

- Byproduct Management : Use LC-MS to detect halogen-exchange byproducts (e.g., 4-bromo-2-chloro vs. 2,4-dibromo analogs) .

- Stability Testing : Store intermediates under inert atmospheres (N₂/Ar) at low temperatures (−20°C) to prevent degradation .

- Scale-Up : Optimize solvent systems (e.g., switch from DCM to toluene) for industrial compatibility while maintaining regioselectivity .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Steric Maps : Generate using software like Avogadro to identify hindered positions (e.g., ortho-bromo substituents).

- Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos-Pd-G3 for coupling efficiency with aryl boronic acids .

- Kinetic Studies : Monitor reaction rates via in-situ IR to correlate electronic effects (e.g., Hammett parameters) with yields .

Data-Driven Research Questions

Q. What purification techniques are most effective for removing trace metal catalysts from this compound?

- Methodological Answer :

- Chelation : Stir crude product with EDTA or activated charcoal to adsorb Pd residues.

- Distillation : Use short-path distillation under reduced pressure (<1 mmHg) for high-boiling-point contaminants .

- ICP-MS Validation : Quantify residual metals to ensure compliance with pharmaceutical thresholds (<10 ppm) .

Q. How can researchers design toxicity studies for this compound intermediates using in-vitro models?

- Methodological Answer :

- Cell Viability Assays : Use HepG2 or HEK293 cells with MTT/WST-1 reagents to assess IC₅₀ values.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for oxidative metabolites .

- Safety Protocols : Follow OECD guidelines for handling hazardous nitriles (e.g., PPE, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.